4-(Dimethylamino)-1,6,10,12,12a-pentahydroxy-6-methyl-3,11-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide hydrochloride
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Overview
Description
Tetracycline Hydrochloride is a broad-spectrum antibiotic belonging to the tetracycline class of antibiotics. It is widely used to treat various bacterial infections, including acne, cholera, brucellosis, plague, malaria, and syphilis . Tetracycline Hydrochloride works by inhibiting protein synthesis in bacteria, making it an effective bacteriostatic agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetracycline Hydrochloride can be synthesized through a series of chemical reactions starting from Streptomyces bacteria. The process involves fermentation followed by chemical modifications to produce the final compound . One method involves mixing tetracycline with butanol, adjusting the pH to 1.7-1.9, heating the mixture to 50-52°C, and then cooling to crystallize the product .
Industrial Production Methods: Industrial production of Tetracycline Hydrochloride typically involves large-scale fermentation processes using Streptomyces bacteria. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The final product is obtained through crystallization and drying .
Chemical Reactions Analysis
Types of Reactions: Tetracycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its stability and efficacy .
Common Reagents and Conditions:
Oxidation: Involves the use of oxidizing agents like hydrogen peroxide.
Reduction: Can be achieved using reducing agents such as sodium borohydride.
Substitution: Often involves halogenation reactions using reagents like chlorine or bromine.
Major Products Formed: The major products formed from these reactions include various derivatives of Tetracycline Hydrochloride, which may have different pharmacological properties .
Scientific Research Applications
Tetracycline Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and degradation.
Biology: Employed in genetic research to control gene expression in engineered cells.
Medicine: Widely used to treat bacterial infections and as a prophylactic agent in various medical conditions.
Industry: Utilized in veterinary medicine and as a growth promoter in livestock.
Mechanism of Action
Tetracycline Hydrochloride exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome. This inhibition blocks protein synthesis, thereby inhibiting bacterial growth . It also binds to the 50S ribosomal subunit to some extent, which may alter the cytoplasmic membrane and cause leakage of intracellular components .
Comparison with Similar Compounds
- Oxytetracycline
- Doxycycline
- Chlortetracycline
- Minocycline
Comparison: Tetracycline Hydrochloride is unique due to its broad-spectrum activity and relatively low cost. Compared to other tetracyclines, it has a shorter half-life and may require more frequent dosing . it remains a valuable antibiotic due to its effectiveness against a wide range of bacterial infections .
Properties
Molecular Formula |
C22H25ClN2O8 |
---|---|
Molecular Weight |
480.9 g/mol |
IUPAC Name |
4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H |
InChI Key |
YCIHPQHVWDULOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl |
Origin of Product |
United States |
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